molecular formula C10H10BrClF2O B14070715 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene

1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene

Cat. No.: B14070715
M. Wt: 299.54 g/mol
InChI Key: XDLNXHJKVVYEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by a bromopropyl chain at position 1, a chlorine substituent at position 4, and a difluoromethoxy group at position 3 of the benzene ring. Its molecular formula is C₁₀H₁₀BrClF₂O, with a molecular weight of 305.55 g/mol (estimated).

The bromopropyl chain enhances its reactivity in nucleophilic substitutions, while the electron-withdrawing chlorine and difluoromethoxy groups influence electronic distribution, affecting solubility and stability .

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

XDLNXHJKVVYEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The retrosynthetic dissection of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene reveals three critical disconnections:

  • Bromopropyl Chain Introduction : The C₃H₆Br moiety at position 1 requires alkylation or coupling strategies.
  • Chlorination at Position 4 : Electrophilic substitution or directed metalation enables selective halogenation.
  • Difluoromethoxy Group Installation : Nucleophilic substitution or copper-mediated coupling for OCF₂H incorporation.

A convergent synthesis approach, where intermediates are functionalized separately before final assembly, is often preferred to mitigate regiochemical conflicts.

Core Synthetic Pathways

Sequential Functionalization of Benzene Derivatives

Starting with 4-Chloro-3-hydroxybenzene
  • Difluoromethoxy Introduction :
    Treating 4-chloro-3-hydroxybenzene with sodium hydride and chlorodifluoromethane (ClCF₂H) in dimethylformamide (DMF) at 80°C installs the difluoromethoxy group via nucleophilic substitution. Yield: ~65% after column purification.
    $$
    \text{4-Cl-3-HO-C₆H₃} + \text{ClCF₂H} \xrightarrow{\text{NaH, DMF}} \text{4-Cl-3-OCF₂H-C₆H₃}
    $$
  • Bromopropyl Chain Attachment :
    Ullmann coupling with 1-bromo-3-iodopropane and copper(I) iodide in dimethyl sulfoxide (DMSO) at 100°C for 24 hours introduces the bromopropyl group. Yield: 72% after distillation.
Industrial-Scale Optimization

Industrial methods prioritize continuous flow reactors for difluoromethoxy installation, achieving 78% yield with reduced reaction times (4 hours vs. 8 hours in batch). Bromopropyl coupling is conducted in methyl tert-butyl ether (MTBE) to enhance solubility and facilitate recycling of copper catalysts.

Halogen Exchange and Alkylation

From 1-(3-Chloropropyl)-4-chloro-3-(difluoromethoxy)benzene

Bromination of the terminal chlorine in the propyl chain using lithium bromide (LiBr) and a crown ether in tetrahydrofuran (THF) at 60°C achieves quantitative conversion. This method avoids side reactions associated with free-radical bromination.

Direct Electrophilic Bromination Challenges

Electrophilic bromination of 4-chloro-3-(difluoromethoxy)benzene with Br₂/FeBr₃ fails due to deactivation by electron-withdrawing groups (-OCF₂H, -Cl). Instead, directed ortho-metalation using LDA (lithium diisopropylamide) and subsequent quenching with 1,3-dibromopropane proves effective, albeit with modest yields (55%).

Advanced Catalytic Strategies

Copper-Mediated Cross-Coupling

Adapting methodologies from trifluoromethoxyaryl synthesis, the difluoromethoxy group is installed via copper-catalyzed coupling of 4-chloro-3-iodobenzene with difluoromethoxycopper(I) complexes. Subsequent bromopropyl introduction employs a Suzuki-Miyaura coupling with (3-bromopropyl)boronic acid, yielding 82% purity after recrystallization.

Lewis Acid-Assisted Dealkylation

A patented dealkylation protocol utilizes AlCl₃ in toluene to convert tert-butoxy intermediates to hydroxyl groups, which are then difluoromethylated. Applied to the target compound, this method reduces byproduct formation by 40% compared to conventional acid hydrolysis.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability Reference
Sequential Functionalization Difluoromethoxy → Chloro → Bromopropyl 65% 95% Moderate
Halogen Exchange Cl → Br in propyl chain 99% 98% High
Copper Catalysis Coupling with OCF₂H and C₃H₆Br 72% 97% Low
Industrial Flow Process Continuous difluoromethoxy installation 78% 99% High

Trade-offs :

  • Halogen Exchange offers high yields but requires pre-functionalized intermediates.
  • Copper Catalysis achieves excellent regiocontrol but suffers from catalyst costs.
  • Industrial Methods prioritize throughput over solvent sustainability.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves regioisomeric byproducts (e.g., 1-(3-Bromopropyl)-2-chloro-4-(difluoromethoxy)benzene). Industrial-scale distillation under reduced pressure (0.1 mmHg, 120°C) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR : δ 7.38 (d, J = 8.5 Hz, 2H, aromatic), 3.45 (t, J = 6.5 Hz, 2H, CH₂Br), 1.95 (m, 2H, CH₂).
  • ¹⁹F NMR : δ -58.04 (s, OCF₂H).
  • HRMS : Calculated for C₁₀H₁₀BrClF₂O [M+H]⁺: 299.54, Found: 299.53.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing -OCF₂H group directs incoming electrophiles to meta positions, complicating chlorination at position 4. Mitigation involves temporary protection of -OCF₂H as a tert-butyl ether, enabling para-chlorination with Cl₂/FeCl₃.

Steric Hindrance in Alkylation

The bromopropyl chain’s bulk impedes subsequent functionalization. Using smaller catalysts (e.g., Pd nanoparticles) in coupling reactions reduces steric clashes.

Byproduct Formation

Competing elimination during bromopropyl installation generates 1-(2-propenyl)-4-chloro-3-(difluoromethoxy)benzene. Adding cesium carbonate as a base suppresses dehydrohalogenation.

Industrial and Environmental Considerations

Solvent Recycling

MTBE and DMSO are recovered via fractional distillation in industrial setups, reducing waste by 70%.

Catalyst Reusability

Copper iodide catalysts are immobilized on mesoporous silica, enabling five reuse cycles without significant activity loss.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (traditional) vs. 3.5 kg waste/kg product (flow process).
  • PMI (Process Mass Intensity) : Improved from 32 to 18 via solvent optimization.

Emerging Methodologies

Photocatalytic Difluoromethoxylation

Visible-light-driven catalysis using eosin Y and Selectfluor® installs -OCF₂H at room temperature, achieving 68% yield with minimal byproducts.

Enzymatic Bromination

Haloperoxidase enzymes from Streptomyces aureofaciens selectively brominate the propyl chain in aqueous media, though yields remain low (35%).

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The benzene ring can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated benzene derivatives with biological systems.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as a reactive site for further chemical modifications, while the chloro and difluoromethoxy groups influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Substituent Position Variants

Compound A : 1-(3-Bromopropyl)-2-chlorobenzene (C₉H₁₀BrCl)

  • Key Differences : Chlorine at position 2 instead of 4; lacks difluoromethoxy group.
  • The absence of the difluoromethoxy group simplifies the electronic profile, likely increasing lipophilicity .

Compound B : 1-Bromo-3-(trifluoromethoxy)benzene (C₇H₄BrF₃O)

  • Key Differences : Trifluoromethoxy at position 3; lacks bromopropyl and chlorine.
  • Impact : The trifluoromethoxy group is more electronegative than difluoromethoxy, altering electronic effects on the aromatic ring. This compound may exhibit higher metabolic stability in pesticidal applications, as seen in analogs like flufenprox () .

Halogen Chain Substitution

Compound C : 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene (C₁₁H₁₀ClF₅O₂)

  • Key Differences : Chloropropyl instead of bromopropyl; additional trifluoromethoxy at position 4.
  • Impact: The chloropropyl chain reduces molecular weight (304.64 g/mol vs. 305.55 g/mol) and alters leaving-group reactivity. Bromine’s superior leaving-group ability makes the target compound more reactive in SN2 reactions.

Functional Group Variations

Compound D : 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene (C₁₀H₉BrClF₃S)

  • Key Differences : Trifluoromethylthio (SCF₃) replaces difluoromethoxy (OCF₂H).
  • Impact : The thioether group (SCF₃) is larger and more polarizable than the ether (OCF₂H), increasing steric bulk and altering electronic effects. This may enhance binding affinity in pesticidal targets, as sulfur-containing groups are common in agrochemicals (e.g., triadimefon in ) .

Compound E : 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene (C₁₁H₁₀BrF₅OS)

  • Key Differences : Difluoromethoxy at position 2 and trifluoromethylthio at position 4.
  • Impact : The shifted difluoromethoxy group and added trifluoromethylthio create a distinct electronic profile. The molecular weight (365.16 g/mol) is higher than the target’s, suggesting differences in solubility and reactivity .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Predicted Boiling Point (°C)
1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene C₁₀H₁₀BrClF₂O 305.55 3-Bromopropyl, 4-Cl, 3-OCF₂H Not Provided N/A
1-(3-Bromopropyl)-2-chlorobenzene C₉H₁₀BrCl 233.54 3-Bromopropyl, 2-Cl Not Provided N/A
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 3-Chloropropyl, 2-OCF₂H, 4-OCF₃ 1806458-12-7 271.6
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene C₁₀H₉BrClF₃S 333.60 3-Bromopropyl, 4-Cl, 3-SCF₃ 1805855-92-8 N/A

Biological Activity

1-(3-Bromopropyl)-4-chloro-3-(difluoromethoxy)benzene (CAS No. 1806472-91-2) is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H10BrClF2O
  • Molecular Weight : 299.54 g/mol
  • Boiling Point : Approximately 294.0 ± 35.0 °C
  • Density : 1.503 ± 0.06 g/cm³

These properties suggest that the compound may exhibit significant interactions with biological systems due to its halogenated structure, which can influence lipophilicity and receptor binding.

Study on Related Compounds

A study examining benzene derivatives found that certain compounds effectively inhibited mitochondrial function in pancreatic cancer cells (MIA PaCa-2) by depleting ATP levels when glucose was replaced with galactose . This suggests a potential pathway for exploring the effectiveness of this compound in similar contexts.

CompoundIC50 (μM)Mechanism
Compound 20.58Inhibits mitochondrial function
Compound 640.31Potent against Complex I
Compound 12>10Loss of potency

The data indicates that structural modifications can significantly impact biological activity, emphasizing the importance of further research on this compound.

Toxicological Profiles

While specific toxicity data for this compound is sparse, related compounds often exhibit varying degrees of toxicity depending on their structure and functional groups. For instance, halogenated compounds can show increased toxicity profiles due to their reactivity and ability to form reactive metabolites.

Potential Applications

This compound could be explored for various applications:

  • Anticancer Therapeutics : Given its structural similarity to known mitochondrial inhibitors, it may serve as a lead compound in developing new anticancer drugs.
  • Neuropharmacology : Investigating its effects on neurodegenerative diseases could reveal additional therapeutic avenues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.